

# overcoming challenges in the purification of ADCs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Fmoc-Gly3-VC-PAB-MMAE*

Cat. No.: *B12392282*

[Get Quote](#)

## ADC Purification Technical Support Center

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of ADCs.

## Section 1: Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

### Aggregation & Instability

Aggregation is a critical issue in ADC development as it can impact product safety, efficacy, and stability.<sup>[1][2]</sup> High molecular weight species (HMWS) must be removed as they can be immunogenic.<sup>[1]</sup>

Question 1: My Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after the conjugation step or during storage. What are the primary causes and solutions?

Answer: An increase in HMWS, or aggregates, is a common challenge stemming from the increased hydrophobicity of the ADC compared to the parent antibody.[3][4] The primary causes and recommended solutions are outlined below.

#### Potential Causes & Recommended Solutions for ADC Aggregation

| Possible Cause                      | Rationale                                                                                                                                                                 | Recommended Solution                                                                                                                                           |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Increased Surface Hydrophobicity    | <b>The conjugation of hydrophobic linker-payloads creates hydrophobic patches on the antibody surface, which interact and lead to self-association.[1][4]</b>             | <b>Consider linker modification by incorporating hydrophilic spacers like polyethylene glycol (PEG) to shield the hydrophobic payload.[4]</b>                  |
| High Drug-to-Antibody Ratio (DAR)   | A higher DAR increases the overall hydrophobicity of the ADC, amplifying the driving force for aggregation.[4][5]                                                         | Optimize the conjugation reaction (e.g., molar ratio of linker-payload to antibody, temperature, incubation time) to achieve a lower, more homogeneous DAR.[5] |
| Suboptimal Buffer pH                | If the buffer pH is near the antibody's isoelectric point (pI), the ADC's solubility decreases, promoting aggregation.[1][5]                                              | Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH screening study to find the optimal pH for stability.[5]                          |
| Inappropriate Buffer Ionic Strength | Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions, both leading to aggregation.[1][5] | Optimize the salt concentration (e.g., NaCl) in the formulation buffer. A typical starting point is 150 mM.[5][6]                                              |
| Presence of Organic Solvents        | Residual organic co-solvents (e.g., DMSO, DMAc) used to dissolve the linker-payload can affect antibody structural integrity and promote aggregation.[1][7]               | Ensure efficient removal of solvents post-conjugation using techniques like Tangential Flow Filtration (TFF) or diafiltration.[8]                              |

| Freeze-Thaw or Mechanical Stress | Repeated freeze-thaw cycles or high shear forces during processing (e.g., mixing, TFF) can lead to protein denaturation and aggregation.[5][9] | Aliquot

the ADC into single-use volumes. Add cryoprotectants (e.g., 5-10% sucrose/trehalose).[4]  
Optimize TFF parameters to minimize shear.[10] |



[Click to download full resolution via product page](#)

## Drug-to-Antibody Ratio (DAR) Heterogeneity

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that correlates with the ADC's potency and therapeutic index.[11][12] Purification aims to remove undesired low and high DAR species to achieve a more homogeneous product.[13]

Question 2: My ADC preparation is highly heterogeneous. How can I purify specific DAR species and remove unconjugated antibody?

Answer: Hydrophobic Interaction Chromatography (HIC) is the primary technique for separating ADC species based on their DAR.[14][15] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for separation.[15]

Troubleshooting DAR Heterogeneity with HIC

| Issue                               | Possible Cause                                                                                                                                                        | Recommended Solution                                                                                                                                                                                         |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Resolution Between DAR Species | <b>Suboptimal resin choice.</b><br><b>The ligand of the HIC resin (e.g., Butyl, Phenyl) affects selectivity.</b>                                                      | <b>Screen different HIC resins. Phenyl resins are often a good starting point for separating DAR species.</b> <a href="#">[16]</a>                                                                           |
|                                     | Inappropriate salt concentration or type in the mobile phase. High salt concentrations enhance hydrophobic interactions but can impact recovery. <a href="#">[17]</a> | Optimize the salt type (Ammonium Sulfate is common) and concentration in the binding buffer (e.g., 1-2 M).<br><a href="#">[16]</a> <a href="#">[18]</a> Use a decreasing salt gradient for elution.          |
|                                     | Mobile phase pH is not optimal for separation.                                                                                                                        | Adjust the mobile phase pH. A pH between 6.0 and 8.0 is often a good starting range.<br><a href="#">[11]</a>                                                                                                 |
| Low Recovery of High DAR Species    | High DAR species are very hydrophobic and can bind irreversibly to the HIC column, especially under high salt conditions. <a href="#">[19]</a>                        | Add a small percentage of a mild organic solvent (e.g., 10-15% isopropanol) to the elution buffer to disrupt strong hydrophobic interactions and improve recovery. <a href="#">[20]</a> <a href="#">[21]</a> |

| Co-elution of Unconjugated mAb (DAR=0) | Unconjugated mAb has low hydrophobicity and may not bind to the HIC resin under the selected conditions, passing through in the flow-through. | Ensure initial salt concentration is sufficient for the unconjugated mAb to interact with the column, or design the gradient to elute it as a distinct early peak. Phenyl-based columns under high salt (e.g., 2M NaCl) can effectively separate DAR=0 from DAR=1 and DAR=2 species.[\[16\]](#)[\[22\]](#) |



[Click to download full resolution via product page](#)

## Impurity Removal

Purification must effectively remove process-related impurities such as unconjugated (free) drug, residual solvents, and host-cell proteins (HCPs), as well as product-related impurities like charge variants.

Question 3: How can I efficiently remove residual free drug and organic solvents from my ADC preparation?

Answer: Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is the most common and effective method for removing small molecule impurities like free drug and solvents.[\[23\]](#)

Troubleshooting Impurity Removal with TFF

| Issue                                    | Possible Cause                                                                 | Recommended Solution                                                                                                                                                                                              |
|------------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inefficient Removal of Free Drug/Solvent | <b>Insufficient number of diafiltration volumes (DVs).</b>                     | <b>Perform a minimum of 5-7 DVs. The exact number should be optimized based on the required clearance level.</b>                                                                                                  |
|                                          | Incorrect membrane molecular weight cut-off (MWCO).                            | Use a membrane with an MWCO that is significantly smaller than the ADC (~150 kDa) but large enough for impurities to pass through freely. A 30 kDa MWCO is typical for ADCs. <sup>[8]</sup>                       |
| Low Product Recovery / Yield             | Product adsorption to the membrane or tubing, especially for hydrophobic ADCs. | Select solvent-compatible, low-binding membranes (e.g., regenerated cellulose).<br>Optimize process parameters like transmembrane pressure (TMP) and feed flow rate to minimize shear and fouling. <sup>[8]</sup> |

|| Product aggregation induced by shear stress or high concentration. | Operate at optimal TMP (e.g., 10-20 psi) and feed flow rates (e.g., 5 L/min/m<sup>2</sup>).<sup>[8]</sup> Avoid over-concentration; typical target concentrations for diafiltration are 25-30 g/L.<sup>[8]</sup> |

Question 4: My ADC shows multiple peaks in an Ion Exchange Chromatography (IEX) analysis. What are these species and should they be removed?

Answer: The peaks observed in IEX represent charge variants of the ADC.<sup>[24]</sup> These arise from post-translational modifications on the antibody (e.g., deamidation, C-terminal lysine clipping) and can be affected by the conjugation process itself.<sup>[17][24]</sup> While IEX is primarily an analytical tool to characterize this heterogeneity, it can be used for purification if a specific charge variant is found to impact efficacy or stability.

#### Considerations for ADC Charge Variant Analysis by IEX

| Observation                       | Potential Cause                                                                                                                               | Action / Next Step                                                                                                       |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Complex IEX Profile               | <b>Post-translational modifications (PTMs) on the mAb; conjugation of charged linker-drugs.</b>                                               | <b>Use IEX coupled with mass spectrometry to identify the specific modifications causing the charge differences.[25]</b> |
| Shift in Profile Post-Conjugation | Conjugation can neutralize charged residues (e.g., lysines) or introduce new charges, altering the elution profile compared to the naked mAb. | This is expected. Characterize the profile to establish a product fingerprint for consistency and quality control.       |

| Poor Peak Resolution | Suboptimal mobile phase conditions (pH, salt gradient). | Optimize the pH and the salt gradient (for salt-mediated IEX) or the pH gradient (for pH-mediated IEX) to improve separation.[22] |

## Section 2: Frequently Asked Questions (FAQs)

**Q1:** What is a typical multi-step purification workflow for an ADC? **A1:** A common workflow starts with post-conjugation cleanup using Tangential Flow Filtration (TFF) to remove solvents and excess free drug. This is often followed by a chromatography step, typically Hydrophobic Interaction Chromatography (HIC), to separate different DAR species and remove aggregates. A final TFF step is used for formulation into the final storage buffer.



[Click to download full resolution via product page](#)

Q2: My ADC is very hydrophobic and shows poor peak shape in SEC. How can I improve this?

A2: Poor peak shape (e.g., tailing) in SEC for hydrophobic ADCs is often due to non-specific interactions with the column's stationary phase.<sup>[3]</sup> To mitigate this, you can modify the mobile phase by adding an organic solvent, such as 10-15% isopropanol or acetonitrile, or by including additives like L-arginine.<sup>[26][27][28]</sup>

Q3: Can I use the same purification strategy for a site-specific ADC and a stochastic (e.g., lysine-conjugated) ADC? A3: While the same principles apply, the strategy may differ. Site-

specific ADCs are generally more homogeneous, making purification simpler. The goal is often to remove any unconjugated mAb and residual reagents. Stochastic ADCs produce a wider range of DAR species, making HIC a more critical step to narrow the distribution and achieve a consistent product.[16]

Q4: What is the difference between preparative and analytical chromatography in the context of ADC purification?  
A4: Preparative chromatography is used to purify the bulk ADC material, focusing on yield, throughput, and achieving the desired purity specifications (e.g., removing aggregates and unwanted DAR species).[16] Analytical chromatography (like analytical SEC, HIC, or IEX) uses smaller columns and sample loads to assess the purity, heterogeneity, and stability of the ADC, providing critical quality data rather than purifying large quantities.[14][29]

## Section 3: Standard Experimental Protocols

The following protocols provide detailed methodologies for key analytical experiments. Parameters should be optimized for your specific ADC.

### Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and fragments in an ADC sample.[29]

Methodology:

- System: An HPLC or UHPLC system, preferably bio-inert to prevent metal-leaching, equipped with a UV detector.[27]
- Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[3][29]
- Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. For hydrophobic ADCs, up to 15% isopropanol may be added to improve peak shape.[26][27]
- Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.3 - 0.5 mL/min for UHPLC.
- Column Temperature: 25 °C.

- Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
- Injection Volume: 10-20  $\mu$ L.
- Detection: Monitor UV absorbance at 280 nm.
- Data Analysis: Integrate the peak areas for HMWS, monomer, and low molecular weight species (LMWS). Calculate the percentage of each species relative to the total integrated peak area.[\[5\]](#)

## Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate and characterize the distribution of different DAR species in a heterogeneous ADC mixture.[\[14\]](#)

Methodology:

- System: An HPLC or UHPLC system with a UV detector.
- Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent Poroshell HIC-Butyl).[\[21\]](#)
- Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[\[21\]](#)
- Mobile Phase B (Elution Buffer): 25 mM Potassium Phosphate, pH 7.0, containing 20-25% Isopropanol (v/v).[\[21\]](#)
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Sample Preparation: Dilute the ADC to ~1 mg/mL in Mobile Phase A.
- Injection Volume: 10-20  $\mu$ L.
- Gradient:

- 0-2 min: 0% B
- 2-14 min: Linear gradient from 0% to 100% B
- 14-16 min: 100% B
- 16-20 min: Re-equilibrate at 0% B
- Detection: Monitor UV absorbance at 280 nm (for protein) and a wavelength specific to the payload if possible.[18]
- Data Analysis: Peaks will elute in order of increasing DAR (hydrophobicity). The relative area of each peak corresponds to the proportion of that DAR species. The average DAR can be calculated from the weighted average of the peak areas.[18]

## Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

Objective: To remove small molecule impurities (e.g., unconjugated drug, organic solvents) and exchange the ADC into a new buffer.[8]

Methodology:

- System: A TFF system with a reservoir, pump, and appropriate holder for the TFF cassette or capsule.
- Membrane: Use a solvent-resistant, low-protein-binding membrane (e.g., regenerated cellulose) with a 30 kDa MWCO.[8]
- System Preparation: Install the membrane and flush the system with the target diafiltration buffer.
- Process Parameters:
  - Feed Flow Rate: ~5 L/min/m<sup>2</sup> of membrane area.
  - Transmembrane Pressure (TMP): Maintain at 10-20 psi.

- Initial Concentration (Optional): Concentrate the initial ADC solution to a target of 25-30 g/L. [8]
- Diafiltration: Perform constant-volume diafiltration by adding the target buffer to the reservoir at the same rate as the permeate is being removed. Continue for 5-7 diavolumes to ensure adequate impurity clearance.
- Final Concentration: Concentrate the ADC to the desired final concentration.
- Product Recovery: Stop the pump and recover the product from the system. A buffer flush of the system can be used to maximize recovery.[8]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmtech.com [pharmtech.com]
- 2. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]

- 11. Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of low recovery in the free drug assay for antibody drug conjugates by size exclusion-reversed phase two dimensional-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Charge variants characterization of a monoclonal antibody by ion exchange chromatography coupled on-line to native mass spectrometry: Case study after a long-term storage at +5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 24. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 27. lcms.cz [lcms.cz]
- 28. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]

- To cite this document: BenchChem. [overcoming challenges in the purification of ADCs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12392282#overcoming-challenges-in-the-purification-of-adcs\]](https://www.benchchem.com/product/b12392282#overcoming-challenges-in-the-purification-of-adcs)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)